9-methyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is a complex organic compound that features a purine core substituted with a trifluoromethyl pyridine and an octahydropyrrolo[3,4-c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridine Derivative: The trifluoromethyl pyridine moiety can be synthesized through a series of reactions involving halogenation and subsequent substitution reactions.
Construction of the Octahydropyrrolo[3,4-c]pyrrole Ring: This involves cyclization reactions, often using amines and aldehydes under acidic or basic conditions.
Coupling with the Purine Core: The final step involves coupling the synthesized pyridine and pyrrole derivatives with a purine core, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and purine moieties.
Reduction: Reduction reactions can be performed on the pyridine ring, especially if it contains reducible functional groups.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be used to study enzyme interactions and receptor binding due to its purine core, which is a common motif in many biologically active molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 9-methyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine involves its interaction with specific molecular targets. The purine core can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Pyridine Derivatives: These compounds share the trifluoromethyl pyridine moiety and have similar chemical properties.
Purine Derivatives: Compounds with a purine core, such as caffeine and adenine, have similar biological activities.
Uniqueness
What sets 9-methyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine apart is its combination of a trifluoromethyl pyridine and an octahydropyrrolo[3,4-c]pyrrole moiety, which provides unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C18H18F3N7 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
9-methyl-6-[2-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]purine |
InChI |
InChI=1S/C18H18F3N7/c1-26-10-25-14-16(26)23-9-24-17(14)28-7-11-5-27(6-12(11)8-28)15-13(18(19,20)21)3-2-4-22-15/h2-4,9-12H,5-8H2,1H3 |
InChI Key |
WKKXILCCERBVIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=C(C=CC=N5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.